3-Ethylbenzenesulfonamide
Overview
Description
3-Ethylbenzenesulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound is notable for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylbenzenesulfonamide typically involves the reaction of 3-ethylbenzenesulfonyl chloride with ammonia or an amine. The general reaction can be represented as:
3-Ethylbenzenesulfonyl chloride+Ammonia→this compound+Hydrochloric acid
This reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation processes followed by amination. The sulfonation step typically uses sulfur trioxide and fuming sulfuric acid to introduce the sulfonyl group onto the benzene ring .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the ethyl group may be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium azide or amines can facilitate substitution reactions.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfonic acid derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
3-Ethylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Ethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can act as a competitive inhibitor of carbonic anhydrase by mimicking the structure of the enzyme’s natural substrate, thereby blocking its active site and preventing the enzyme from catalyzing its normal reaction .
Comparison with Similar Compounds
- N-ethylbenzenesulfonamide
- 3-Bromo-N-ethylbenzenesulfonamide
- Sulfamethazine
- Sulfadiazine
Comparison: 3-Ethylbenzenesulfonamide is unique due to its specific ethyl substitution on the benzene ring, which can influence its reactivity and interaction with biological targets. Compared to other sulfonamides like sulfamethazine and sulfadiazine, it may exhibit different pharmacological properties and applications .
Properties
IUPAC Name |
3-ethylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-2-7-4-3-5-8(6-7)12(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAXFFOLDRMEAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563751 | |
Record name | 3-Ethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99-46-7 | |
Record name | 3-Ethylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethylbenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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